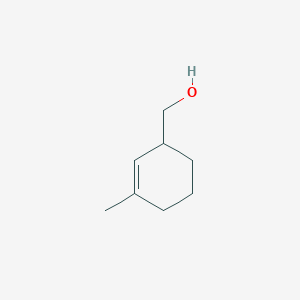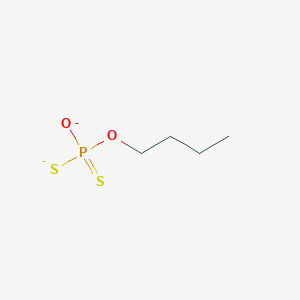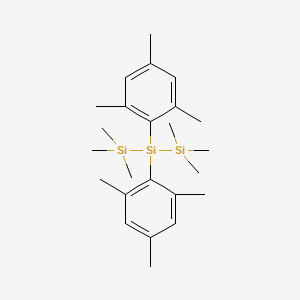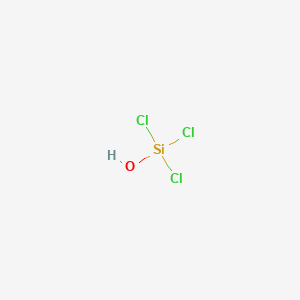
Methyl bis(4-methylphenyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(4-methylphenyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to two 4-methylphenyl groups and a methyl group. This compound is part of a broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(4-methylphenyl)phosphinate typically involves the reaction of 4-methylphenylphosphinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphinic acid is replaced by a methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bis(4-methylphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl bis(4-methylphenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of methyl bis(4-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This is particularly relevant in the inhibition of metalloproteases, where the compound binds to the metal ion in the enzyme’s active site, preventing substrate binding and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-methylphenyl)phosphine: Similar in structure but lacks the methyl group on the phosphinate.
Phenylphosphinic acid: Contains a phosphinic acid group bonded to a phenyl group.
Methylphenylphosphinate: Contains a phosphinate group bonded to a methyl and a phenyl group.
Uniqueness
Methyl bis(4-methylphenyl)phosphinate is unique due to the presence of two 4-methylphenyl groups and a methyl group on the phosphinate. This specific structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
83470-30-8 |
|---|---|
Formule moléculaire |
C15H17O2P |
Poids moléculaire |
260.27 g/mol |
Nom IUPAC |
1-[methoxy-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-12-4-8-14(9-5-12)18(16,17-3)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
Clé InChI |
VDKZJUNDKZIREQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)



![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)




![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
